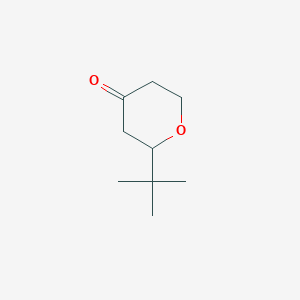

2-(tert-Butyl)dihydro-2H-pyran-4(3H)-one

Description

Significance of Dihydropyranone Scaffolds in Advanced Organic Synthesis

Dihydropyranone scaffolds are cornerstones in advanced organic synthesis due to their prevalence in biologically active natural products and their versatility as synthetic intermediates. rsc.org These structures are found in a wide array of natural compounds, including those with antifungal, antibiotic, and cytotoxic properties. clockss.org The inherent functionality of the dihydropyranone ring—a lactone (cyclic ester) or a cyclic ketone combined with an ether—provides multiple reactive sites for further chemical modification, allowing chemists to build molecular complexity and access diverse chemical space.

In medicinal chemistry, the tetrahydropyran (B127337) (THP) ring, the saturated core of the target molecule, is often used as a bioisostere of a cyclohexane (B81311) ring. This substitution can improve a compound's pharmacological profile by reducing its lipophilicity and introducing a potential hydrogen bond acceptor (the ring oxygen), which can enhance absorption, distribution, metabolism, and excretion (ADME) properties. nih.govimist.ma The incorporation of a ketone functional group, as in tetrahydropyranones, provides an additional point for interaction with biological targets or a handle for further synthetic elaboration, making these scaffolds highly sought after in the design of novel therapeutic agents. nih.gov

Contextualization of 2-(tert-Butyl)dihydro-2H-pyran-4(3H)-one within the Dihydropyranone Class

This compound is a specific derivative belonging to the class of saturated dihydropyranones, more precisely known as tetrahydropyranones. Its structure consists of a tetrahydropyran-4-one core, which is a six-membered ring containing an oxygen atom and a ketone at the 4-position. This core is substituted at the 2-position (adjacent to the ring oxygen) with a bulky tert-butyl group.

Despite the importance of the parent scaffold, specific research and detailed experimental data for this compound are not extensively reported in publicly accessible scientific literature. Its existence is confirmed through its unique CAS identifier, indicating it is a known chemical entity.

| Property | Value |

|---|---|

| Molecular Formula | C₉H₁₆O₂ |

| Molecular Weight | 156.22 g/mol |

| CAS Number | 2287310-25-0 |

| Boiling Point | Data not available |

| Melting Point | Data not available |

| Density | Data not available |

Historical Development and Current Research Frontiers in Dihydropyranone Synthesis

The synthesis of dihydropyranone and related pyran scaffolds has evolved significantly over the decades, moving from classical, often harsh, reaction conditions to highly sophisticated and mild catalytic methods.

Historically, the construction of the pyran ring often relied on reactions such as hetero-Diels-Alder cycloadditions or intramolecular cyclizations of functionalized precursors. nih.gov For instance, early methods for synthesizing simple dihydropyranones involved the acid-catalyzed reaction of vinylacetic acid with paraformaldehyde, followed by further modifications. researchgate.net While effective for certain substrates, these methods often required high temperatures and strong acids and offered limited control over stereochemistry.

The modern era of dihydropyranone synthesis is dominated by advances in catalysis, particularly organocatalysis using N-Heterocyclic Carbenes (NHCs). researchgate.net NHC catalysis has revolutionized the field by enabling highly enantioselective and diastereoselective syntheses under mild conditions. nih.govresearchgate.net These catalysts can activate a wide range of substrates, such as aldehydes and esters, through the formation of key intermediates like the Breslow intermediate or acyl azolium ions. nih.gov This has led to the development of novel annulation strategies (e.g., [4+2] and [3+3] cycloadditions) to construct complex dihydropyranone skeletons with multiple stereocenters in a single step and with high efficiency. researchgate.netnih.gov This progress allows for the creation of gram-scale quantities of these valuable compounds with very low catalyst loadings, making the processes more economical and environmentally friendly. nih.gov

Current research frontiers continue to push the boundaries of efficiency and complexity. This includes the development of novel catalytic systems, the synthesis of fused and spirocyclic dihydropyranones, and the application of these methods to the total synthesis of complex natural products. rsc.orgnih.gov The ongoing innovation in this area ensures that dihydropyranones will remain a central and accessible scaffold for future discoveries in science.

| Approach | Typical Conditions | Key Features | Reference Example |

|---|---|---|---|

| Classical Methods | Strong acid (e.g., H₂SO₄), high temperature | Often low yields and poor stereoselectivity; suitable for simple structures. | Acid-catalyzed condensation researchgate.net |

| Modern Organocatalysis | N-Heterocyclic Carbene (NHC) catalyst, base, mild temperature | High yields, excellent enantioselectivity and diastereoselectivity, broad substrate scope. | NHC-catalyzed [4+2] annulation nih.govresearchgate.net |

Structure

3D Structure

Properties

IUPAC Name |

2-tert-butyloxan-4-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16O2/c1-9(2,3)8-6-7(10)4-5-11-8/h8H,4-6H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXUVQKXIDSHNNN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1CC(=O)CCO1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

156.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for Dihydropyranones

Asymmetric Catalytic Strategies for Chiral Dihydropyranones

The demand for enantiomerically pure dihydropyranones has driven the development of asymmetric catalytic strategies. These approaches utilize chiral catalysts to control the stereochemical outcome of the reaction, leading to the formation of a specific enantiomer of the product. Two prominent strategies in this field are asymmetric hetero-Diels-Alder reactions and N-heterocyclic carbene organocatalysis.

Asymmetric Hetero-Diels-Alder (HDA) Reactions

The asymmetric hetero-Diels-Alder (HDA) reaction is a powerful method for constructing chiral six-membered heterocycles like dihydropyranones. organic-chemistry.orgnih.gov This reaction involves the cycloaddition of a diene with a heterodienophile, such as an aldehyde or ketone, and its stereoselectivity is controlled by a chiral catalyst. organic-chemistry.orgnih.gov

Chiral Lewis acids are effective catalysts for a variety of asymmetric transformations, including the HDA reaction for dihydropyranone synthesis. wikipedia.org These catalysts, typically metal complexes with chiral ligands, activate the dienophile by coordinating to it, thereby lowering the energy of the transition state and influencing the facial selectivity of the diene's approach. wikipedia.org The choice of the metal center, such as copper, and the chiral ligand is crucial for achieving high yields and enantioselectivities. thieme-connect.comnih.gov For instance, the reaction between Danishefsky's diene and α-ketoesters can be catalyzed by chiral Lewis acids to produce chiral dihydropyranones. researchgate.net A high-throughput screening approach has been utilized to optimize the reaction conditions, including the chiral Lewis acid composition, solvent, temperature, and catalyst loading, leading to good yields and enantioselectivities. researchgate.net

A study demonstrated the use of a copper-catalyzed enantioselective HDA reaction of Danishefsky's diene with β,γ-unsaturated α-ketoesters, which produced a series of chiral dihydropyranones in up to 99% yield and 97% enantiomeric excess (ee). thieme-connect.com The reaction pathway was found to be dependent on the substrate, proceeding through a concerted mechanism for alkenyl α-keto esters and a stepwise pathway for alkynyl α-keto esters. thieme-connect.com

Table 1: Chiral Lewis Acid Catalyzed Hetero-Diels-Alder Reaction for Dihydropyranone Synthesis

| Dienophile | Diene | Catalyst | Yield (%) | ee (%) | Reference |

|---|---|---|---|---|---|

| β,γ-Unsaturated α-ketoesters | Danishefsky's diene | Copper-based chiral Lewis acid | Up to 99 | Up to 97 | thieme-connect.com |

Danishefsky's diene, a highly electron-rich organosilicon compound, is a particularly reactive diene in Diels-Alder reactions, including the HDA reaction for synthesizing dihydropyranones. wikipedia.org Its reaction with electrophilic alkenes is rapid and exhibits high regioselectivity due to the presence of the methoxy group. wikipedia.org In the context of dihydropyranone synthesis, Danishefsky's diene reacts with aldehydes and ketones as dienophiles. nuph.edu.ua The resulting cycloadduct contains a silyl enol ether, which can be readily hydrolyzed to a carbonyl group, and a methoxy group that can be eliminated to form a double bond. wikipedia.org

The utility of Danishefsky's diene is exemplified in the chiral Lewis acid-catalyzed HDA reaction with α-ketoesters. researchgate.netscite.ai This reaction provides a direct route to chiral dihydropyranones, and its efficiency has been enhanced through high-throughput screening methods to optimize reaction parameters. researchgate.net

N-Heterocyclic Carbene (NHC) Organocatalysis in Dihydropyranone Synthesis

N-Heterocyclic carbenes (NHCs) have emerged as versatile organocatalysts for a wide range of chemical transformations, including the synthesis of dihydropyranones. mdpi.comresearchgate.net NHCs activate substrates, typically aldehydes, through the formation of a Breslow intermediate, which can then participate in various annulation reactions. mdpi.comresearchgate.net The synthesis of dihydropyranones via NHC catalysis often involves [4+2] or [3+3] cycloaddition strategies. nih.gov

In oxidative NHC catalysis, the Breslow intermediate formed from an aldehyde and the NHC is oxidized to generate an acyl azolium intermediate. This highly electrophilic species can then react with a suitable nucleophile. For the synthesis of dihydropyranone derivatives, this strategy has been successfully employed.

One approach involves the reaction of simple aliphatic aldehydes, which serve as enolate precursors under oxidative conditions. nih.gov The NHC catalyst facilitates the formation of a Breslow intermediate from the aliphatic aldehyde, which is then oxidized and deprotonated to form an enolate. This enolate subsequently undergoes a [4+2] cycloaddition with a suitable dienophile to yield the dihydropyranone. nih.gov This method avoids the need for pre-functionalized aldehyde substrates. nih.gov

Another example is the enantioselective annulation of α,β-unsaturated aldehydes with pyrrol-4-ones, where a quinone is used as the oxidant. This reaction proceeds through an α,β-unsaturated acylazolium intermediate, leading to pyrrole-substituted dihydropyranones in high yields (50-98%) and excellent enantioselectivities (ee >90%). nih.gov

Table 2: Oxidative NHC-Catalyzed Annulations for Dihydropyranone Derivatives

| Aldehyde | Nucleophile/Dienophile | Catalyst System | Yield (%) | ee (%) | Reference |

|---|---|---|---|---|---|

| Aliphatic aldehydes | α,β-Unsaturated ketimine | NHC, Oxidant, Base | - | High | nih.gov |

NHC-catalyzed [4+2] cycloadditions are a common and effective strategy for the synthesis of dihydropyranones. nih.gov In these reactions, the NHC catalyst typically activates an α,β-unsaturated aldehyde to form a homoenolate equivalent, which then acts as a four-carbon building block in the cycloaddition with a two-atom component.

The versatility of this approach allows for the use of a variety of substrates. mdpi.com For instance, the reaction of α,β-unsaturated aldehydes with various Michael acceptors can lead to the formation of dihydropyranone skeletons. The stereochemical outcome of these reactions can be controlled by using chiral NHC catalysts, resulting in the enantioselective synthesis of dihydropyranone derivatives. nih.gov

Recent advancements have demonstrated that simple aliphatic aldehydes can also be utilized as enolate precursors in NHC-catalyzed [4+2] hetero-Diels-Alder reactions under oxidative conditions, further expanding the scope of this methodology. nih.gov The mechanism involves the NHC-catalyzed formation of an enolate from the aliphatic aldehyde, which then participates in the cycloaddition. nih.gov

[3+3] Cycloadditions for Dihydropyranone Scaffolds

The [3+3] cycloaddition represents a powerful strategy for the construction of six-membered rings. In the context of dihydropyranone synthesis, this method typically involves the reaction of a three-carbon dielectrophile with a three-carbon dinucleophile. One common approach utilizes a 1,3-bis-silyloxy-1,3-diene (a C3-dinucleophile) reacting with a 1,3-dielectrophile. Alternatively, catalytically generated metallo-enolcarbenes can serve as dipolar adducts in these transformations.

While a versatile method for various heterocyclic systems, specific applications of [3+3] cycloadditions for the direct synthesis of 2-(tert-Butyl)dihydro-2H-pyran-4(3H)-one are not prominently featured in the literature. However, the general strategy remains hypothetically viable. For instance, the reaction between a suitable three-carbon synthon and an enone bearing a tert-butyl group could potentially yield the desired scaffold. The steric hindrance imposed by the tert-butyl group would be a critical factor influencing reaction efficiency and stereoselectivity.

Recent developments have demonstrated the utility of this approach for various substituted pyrones. For example, CsOH·H₂O-catalyzed formal [3+3] cycloadditions of allenyl imides with β-ketoesters have been shown to produce tetrasubstituted 2-pyrone derivatives in high yields nih.gov. This highlights the potential of the methodology, although its adaptation to the specific substitution pattern of this compound would require dedicated investigation.

Table 1: Examples of [3+3] Cycloaddition for the Synthesis of 2-Pyrone Derivatives nih.gov

| Entry | R Group of β-Ketoester | Product | Yield (%) |

|---|---|---|---|

| 1 | Phenyl | 5-Ester-6-phenyl-2-pyrone | 87 |

| 2 | 4-Bromophenyl | 5-Ester-6-(4-bromophenyl)-2-pyrone | 95 |

| 3 | 2-Thienyl | 5-Ester-6-(2-thienyl)-2-pyrone | 95 |

| 4 | Cyclohexyl | 5-Ester-6-cyclohexyl-2-pyrone | 80 |

Isothiourea-Promoted Catalytic Asymmetric Annulation Processes

Organocatalysis utilizing isothioureas, such as tetramisole or benzotetramisole (BTM), has emerged as a robust platform for the enantioselective synthesis of heterocyclic compounds. These catalysts activate carboxylic acid derivatives to form chiral acyl ammonium intermediates, which can then react with various nucleophiles in annulation cascades to produce dihydropyranones.

This methodology has been successfully applied to generate a wide range of dihydropyranones with high yields and excellent enantioselectivities. The general mechanism involves the reaction of an α,β-unsaturated acyl ammonium intermediate, formed from the isothiourea catalyst and an anhydride, with a 1,3-dicarbonyl compound or a β-ketoester. This is followed by an intramolecular cyclization to yield the dihydropyranone product.

However, the synthesis of this compound using this method presents a significant challenge due to steric hindrance. The bulky tert-butyl group can impede the approach of the nucleophile or hinder the key bond-forming steps of the catalytic cycle. Research has shown that while sterically demanding esters on glycine Schiff bases can enhance stereoselectivity in some isothiourea-catalyzed reactions, highly hindered nucleophiles can completely shut down reactivity semanticscholar.org. For example, in a Michael addition of various malonates to α,β-unsaturated aryl esters, the use of di-tert-butyl malonate resulted in 0% product yield, demonstrating the prohibitive steric effect of the tert-butyl group in this context.

Table 2: Effect of Steric Hindrance in Isothiourea-Catalyzed Michael Addition

| Nucleophile | Yield (%) | Reference |

|---|---|---|

| Diethyl malonate | 43 | nih.gov |

| Diisopropyl malonate | 32 | nih.gov |

| Di-tert-butyl malonate | 0 | nih.gov |

This suggests that while isothiourea catalysis is a powerful tool, its direct application to form dihydropyranones with a sterically demanding substituent at the 2-position, such as a tert-butyl group, may be unfeasible without significant modification of the catalyst or reaction conditions.

Dirhodium-Catalyzed Asymmetric C-H Activation/Cope Rearrangement Leading to Dihydropyranones

Dirhodium(II) carboxylates are highly effective catalysts for reactions involving diazo compounds, including C-H insertion and cyclopropanation. A particularly elegant transformation is the tandem cyclopropanation/Cope rearrangement sequence, which can be used to construct larger ring systems. This process involves the reaction of a vinyldiazoacetate with a diene. The dirhodium catalyst first facilitates the formation of a vinylcyclopropane intermediate. This intermediate then undergoes a thermally allowed researchgate.netresearchgate.net-sigmatropic (Cope) rearrangement to yield a seven-membered ring.

While this methodology is well-established for synthesizing cycloheptanoids and other complex carbocycles with high stereocontrol, its application to the synthesis of dihydropyranones is not a standard transformation. A hypothetical pathway to a dihydropyranone would require a carefully designed substrate, potentially involving an oxygen-containing diene or an alternative rearrangement pathway. Dirhodium catalysts with chiral ligands, such as those derived from prolinate or adamantyl glycine, can induce high levels of enantioselectivity in these transformations nih.govresearchgate.net.

Currently, there are no specific examples in the literature of this combined C-H activation/Cope rearrangement being utilized for the synthesis of the this compound scaffold. The development of such a route would represent a novel application of this powerful catalytic system.

Asymmetric Magnesium Catalysis for Dihydropyranone Scaffolds

Chiral magnesium catalysts have been increasingly utilized in asymmetric synthesis due to their ready availability, low toxicity, and unique reactivity profile. In the context of dihydropyranone synthesis, Mg(II) complexes, often coordinated with chiral ligands like N,N'-dioxides or BINOL derivatives, can effectively catalyze asymmetric hetero-Diels-Alder reactions.

This [4+2] cycloaddition between an activated diene (e.g., a Danishefsky-type diene) and an aldehyde is one of the most direct routes to chiral dihydropyranones. The magnesium Lewis acid activates the aldehyde substrate, lowering its LUMO energy and organizing the transition state to favor the formation of one enantiomer.

Although a general and powerful strategy, specific examples employing a sterically hindered aldehyde like pivalaldehyde (2,2-dimethylpropanal) to generate the 2-tert-butyl substituted dihydropyranone are scarce in the literature. The significant steric bulk of the tert-butyl group could disfavor the necessary coordination to the catalytic center or impede the cycloaddition step. Nevertheless, the continuous development of more active and sterically tolerant chiral magnesium catalysts may render this approach feasible in the future.

Oxidative Rearrangement and Ring Expansion Approaches

Achmatowicz Reaction and its Variants for Dihydropyranone Synthesis

The Achmatowicz reaction is a cornerstone in the synthesis of dihydropyranones and is arguably the most viable and well-documented pathway to structures like this compound. This reaction involves the oxidative rearrangement of a furfuryl alcohol to a 6-hydroxy-2H-pyran-3(6H)-one nih.govwikipedia.org. The starting material, a furan derivative, is readily accessible, often from biomass.

The reaction is typically carried out using an oxidizing agent such as bromine in methanol, m-chloroperoxybenzoic acid (m-CPBA), or N-bromosuccinimide (NBS) nih.gov. The key intermediate is a 2,5-dioxygenated 2,5-dihydrofuran, which undergoes acidic hydrolysis and rearrangement to afford the dihydropyranone product.

This method has proven robust for a wide range of substrates, including those with significant steric bulk. Studies on substituted furfuryl alcohols have shown that while steric hindrance at the 5-position of the furan ring can slightly decrease yields, bulky substituents at the carbinol carbon are generally well-tolerated nih.govresearchgate.net. For instance, an electrocatalytic Achmatowicz reaction showed comparable yields for furfuryl alcohols bearing methyl, dimethyl, propyl, and benzyl groups at the carbinol position nih.govresearchgate.net. This tolerance for steric bulk strongly supports the feasibility of using 1-(furan-2-yl)-2,2-dimethylpropan-1-ol as a substrate to synthesize this compound.

Table 3: Substrate Scope of an Electrocatalytic Achmatowicz Reaction nih.gov

| Substrate (R group at carbinol carbon) | Product | Yield (%) |

|---|---|---|

| H | 2-Hydroxydihydropyranone | ~85 |

| Methyl | 2-Methyl-2-hydroxydihydropyranone | 93 |

| Dimethyl | 2,2-Dimethyl-2-hydroxydihydropyranone | ~90 |

| Propyl | 2-Propyl-2-hydroxydihydropyranone | ~92 |

| Benzyl | 2-Benzyl-2-hydroxydihydropyranone | ~91 |

Oxidative Contraction of Dihydropyranone Derivatives

While most methods focus on the formation of the dihydropyranone ring, subsequent transformations of this scaffold are also of synthetic interest. One such transformation is the oxidative ring contraction of dihydropyranones to form γ-butyrolactones (tetrahydrofuran-2-ones). This process represents a formal rearrangement rather than a synthetic route to the dihydropyranone itself.

This transformation can be achieved using various oxidizing agents. For example, selenenylated dihydropyrans have been shown to undergo oxidative rearrangement with hydrogen peroxide (H₂O₂) to yield tetrahydrofuran-2-ones via ring contraction rsc.orgnih.gov. More recently, the use of chiral hypervalent iodine(III) reagents has been reported to effect an enantioselective oxidative contraction of dihydropyranones, providing access to enantioenriched γ-butyrolactones researchgate.net. This method is valuable as the γ-butyrolactone motif is also a privileged structure in many natural products and pharmaceuticals researchgate.net. The reaction proceeds with high enantioselectivity and allows for the recovery and reuse of the chiral iodoarene reagent researchgate.net.

This oxidative contraction provides a pathway to convert dihydropyranone scaffolds into other valuable five-membered heterocyclic systems, demonstrating the synthetic versatility of the dihydropyranone core.

Nucleophilic Addition and Cyclization Strategies

Modern synthetic chemistry offers a diverse toolkit for the construction of the dihydropyranone ring system. These methods often rely on carefully orchestrated nucleophilic additions and subsequent cyclization events to build the heterocyclic core with high precision.

Maitland-Japp Reaction Extensions for Dihydropyran-4-ones

The Maitland-Japp reaction, first reported in 1904, is a classic method for synthesizing pyran-4(3H)-ones from the reaction of a non-enolizable aldehyde with a ketone that is enolizable at both α-positions. core.ac.ukresearchgate.net This reaction has been revitalized and extended into a powerful tool for creating highly functionalized dihydropyran-4-ones. core.ac.ukrsc.orgyork.ac.uk Modern adaptations of this reaction allow for one-pot, multi-component syntheses where two different aldehydes and a β-ketoester derivative can be condensed with regioselectivity in the presence of a Lewis acid, yielding complex tetrahydropyran-4-ones in excellent yields. researchgate.net

These advanced Maitland-Japp inspired syntheses are valuable for producing dihydropyran-4-ones that can be stereoselectively converted into tetrahydropyran-4-ones possessing challenging tertiary and quaternary stereocenters. researchgate.netrsc.org This utility has been demonstrated in the synthesis of the functionalized tetrahydropyran (B127337) units found in natural products such as the anticancer polyketide lasonolide A and components of Civet fragrance. core.ac.ukresearchgate.net

Brønsted Acid-Catalyzed Nucleophilic Substitutions on Dihydropyranones

Brønsted acids are effective catalysts for nucleophilic substitution reactions involving cyclic ethers and their derivatives. nih.gov Their role is to activate the substrate, typically by protonating the oxygen atom of a leaving group, which facilitates its departure and the formation of an intermediate oxocarbenium ion. This highly electrophilic species is then readily attacked by a nucleophile to form the substitution product.

In the context of dihydropyranone synthesis, Brønsted acid additives have been shown to be crucial in directing the course of phosphine-catalyzed reactions between 2,3-butadienoates and aldehydes. nih.gov The acid additive is believed to interact with a zwitterionic intermediate, shifting the conformational equilibrium to favor the isomer that leads to the formation of the dihydro-2-pyrone ring system. nih.gov This dual-activation strategy, employing both a nucleophilic phosphine catalyst and a Brønsted acid, opens new pathways for dihydropyranone synthesis that were not accessible through phosphine catalysis alone. nih.gov This approach avoids typical side reactions like Meyer-Schuster and Rupe rearrangements that can plague other Brønsted acid-catalyzed processes. nih.gov

Decarboxylative Allylic Ketalization and Aminoketalization of Dihydropyranone Derivatives

A significant challenge in the synthesis of complex heterocyclic molecules is the post-modification of the core structure with high regio- and stereoselectivity. A recently developed Ir/Pd-catalyzed decarboxylative allylic (amino)ketalization provides a novel strategy for the functionalization of dihydropyranone derivatives. researchgate.net This method allows for the preparation of O- and N-allylated products under mild conditions. researchgate.net

The reaction proceeds via a decarboxylative pathway, where an allylic carbonate substrate undergoes oxidative addition to a palladium(0) catalyst, followed by decarboxylation to generate a π-allylpalladium intermediate. Concurrently, an iridium catalyst can coordinate to a dihydropyranone bearing a free hydroxyl or amino group, facilitating a regioselective and diastereoselective attack on the π-allylpalladium complex. This dual-catalytic system successfully addresses the challenges of controlling selectivity in the modification of dihydropyranone scaffolds. researchgate.netresearchgate.net This contrasts with the more established palladium-catalyzed decarboxylative allylic alkylation (DAAA), which creates C-C bonds at the α-position of a ketone via an enolate intermediate. nih.govnih.govnih.gov

Copper-Mediated Enolate Additions for Dihydropyranone Synthesis

Copper-catalyzed or -mediated reactions are among the most powerful and reliable methods for carbon-carbon bond formation, particularly through the 1,4-conjugate addition of nucleophiles to α,β-unsaturated carbonyl compounds. mdpi.com This strategy is widely employed in the synthesis of substituted dihydropyranones. Copper(I) salts are particularly effective at promoting the conjugate addition of organometallic reagents, such as Grignard reagents (RMgX), to Michael acceptors. mdpi.combeilstein-journals.org

In these reactions, the organometallic reagent forms an organocuprate species in situ, which then selectively adds to the β-position of an unsaturated precursor. The resulting enolate can then participate in an intramolecular cyclization to form the dihydropyranone ring. The efficiency of these reactions allows for the synthesis of a broad range of products, including 2-alkylthiochroman-4-ones and thioflavanones from thiochromone precursors. mdpi.com Tandem conjugate addition-enolate trapping sequences have also been developed, where the enolate formed after the initial copper-mediated addition is trapped by an internal electrophile, leading to complex cyclized products in a single step. nih.gov

Substrate Scope and Functional Group Compatibility in Dihydropyranone Synthesis

The utility of a synthetic method is largely defined by its substrate scope and tolerance for various functional groups. Modern dihydropyranone syntheses have been developed to be robust and versatile, accommodating a wide range of starting materials.

N-Heterocyclic carbene (NHC)-organocatalyzed syntheses, for example, are compatible with both unsaturated and saturated aldehydes. While α,β-unsaturated aldehydes are common substrates, saturated aldehydes bearing electron-withdrawing groups have also been successfully employed. mdpi.com The substrate scope for many dihydropyranone syntheses is broad, tolerating both aromatic and aliphatic substituents on the starting materials. mdpi.com

The development of unbiased tools for evaluating reaction generality is an emerging area in synthetic chemistry. nih.gov Data science approaches are being used to construct diverse and representative substrate sets that cover a wide chemical space, providing more reliable information on a reaction's steric and electronic limits and its compatibility with common functional groups. princeton.edu This systematic approach helps to identify limitations that might otherwise go unreported, such as the failure of substrates with significant steric bulk or particular electronic properties. princeton.edu

The following table provides examples of substrate variations in dihydropyranone synthesis:

| Reaction Type | Catalyst/Reagent | Substrate Class | Example Substituents | Yield |

| Maitland-Japp | Yb(OTf)₃ | Aldehydes, β-Ketoesters | Aromatic & Aliphatic Aldehydes | Excellent |

| NHC-Catalyzed Annulation | N-Heterocyclic Carbene | α,β-Unsaturated Aldehydes | Phenyl, Naphthyl, Furanyl, Butyl | 50-98% |

| Copper-Mediated Addition | CuCN·2LiCl / RMgX | Thiochromones | Methyl, t-Butyl, Phenyl, Halogenated Aryls | 64-90% |

| Decarboxylative Ketalization | Ir/Pd Dual Catalyst | Dihydropyranone Allylic Carbonates | Various Allyl & Dihydropyranone Scaffolds | Good |

This table is illustrative and compiles data from multiple sources. researchgate.netresearchgate.netmdpi.commdpi.com

Green Chemistry Aspects in Dihydropyranone Synthesis

The principles of green chemistry—reducing waste, using less hazardous substances, and improving energy efficiency—are increasingly influential in the design of synthetic routes. ijrap.net Significant efforts have been made to develop more environmentally benign methods for synthesizing dihydropyranones.

A primary focus has been the reduction or elimination of volatile organic solvents. pharmafeatures.com Solvent-free, or "neat," reaction conditions have proven highly effective for various syntheses, including multicomponent reactions to produce dihydropyran derivatives. ajchem-a.comnih.govrsc.org These reactions are often accelerated by microwave irradiation or ultrasonic waves, leading to shorter reaction times, higher yields, and simpler work-up procedures compared to conventional heating in solvents. ijrap.net The benefits of solvent-free processes include cost savings, reduced energy use, and smaller reactor sizes. nih.gov

Another key strategy is the development and use of recyclable catalysts. mdpi.com Heterogeneous catalysts, such as metal organic frameworks (MOFs) and magnetic nanoparticles, are particularly attractive. nih.govnih.gov For instance, zirconium chloride immobilized on arabic gum (ZrCl₄@Arabic Gum) and novel tantalum-based MOF (Ta-MOF) nanostructures have been used as efficient and reusable catalysts for the solvent-free synthesis of dihydropyrans. ajchem-a.comnih.gov Magnetic nanocatalysts, which can be easily recovered from the reaction mixture using an external magnet, offer a practical solution for catalyst recycling and reuse over multiple cycles with minimal loss of activity. nih.gov

| Green Approach | Catalyst/Condition | Key Advantages |

| Solvent-Free Synthesis | ZrCl₄@Arabic Gum | High efficiency, short reaction time, catalyst recyclability, no organic solvent waste. ajchem-a.com |

| Recyclable Nanocatalyst | Ta-MOF Nanostructures | High surface area, thermal stability, reusability, mild reaction conditions. nih.gov |

| Magnetic Recyclable Catalyst | Fe₃O₄@Hydrol-PMMAn | Easy separation with a magnet, high yields, solvent-free, catalyst can be reused 4+ times. nih.gov |

| Alternative Solvents | Cyclopentyl methyl ether (CPME) | Bio-based solvent, can replace non-polar organic solvents like hexane (B92381) with comparable performance. nih.govrsc.org |

| Energy Efficiency | Microwave Irradiation | Rapid heating, reduced reaction times, often improves yields in solvent-free conditions. ijrap.netpharmafeatures.com |

Reaction Pathways and Synthetic Transformations of Dihydropyranones

Ring-Opening Reactions and Derivatization

Ring-opening reactions provide a powerful method for converting cyclic structures into functionalized acyclic compounds. For dihydropyranones, these reactions are typically initiated by nucleophilic attack, with the subsequent pathway depending on the isomer .

Transesterification is a process that involves the exchange of the alkoxy group of an ester with another alcohol. This reaction is fundamentally characteristic of esters and is therefore directly applicable to dihydro-2H-pyran-2-ones (lactones) but not to dihydro-2H-pyran-4-ones, which are ketones.

For dihydropyran-2-ones, nucleophilic attack by an alcohol, typically under acidic or basic catalysis, can lead to the opening of the lactone ring to form a hydroxy ester. masterorganicchemistry.com The reaction proceeds via nucleophilic acyl substitution. 2H-Pyran-2-ones are known to be susceptible to nucleophilic attack at several electrophilic centers, including the C-2, C-4, and C-6 positions, which often results in ring opening and rearrangement. clockss.org For instance, reactions with various nitrogen and carbon nucleophiles can convert the pyran-2-one ring into a variety of new heterocyclic or carbocyclic systems. clockss.org

While 2-(tert-Butyl)dihydro-2H-pyran-4(3H)-one does not undergo transesterification, related pyran-2-one structures can be transformed through this pathway, as summarized in the table below.

| Starting Material Class | Nucleophile | Conditions | Product Type | Reference |

| 2H-Pyran-2-ones | Alcohols | Acid or Base Catalysis | Acyclic Hydroxy Esters | masterorganicchemistry.com |

| Fused Pyran-2-ones | Amines, Hydrazines | Heating | New Heterocycles | clockss.org |

This table presents generalized reaction pathways for dihydropyran-2-ones.

The synthesis of functionalized esters from dihydropyranone precursors is a significant transformation. As with transesterification, this is a more common pathway for the dihydropyran-2-one isomers. Nucleophilic attack on the carbonyl carbon of the lactone leads to ring cleavage and the formation of a linear ester with a terminal hydroxyl group.

However, ring-opening is also possible for dihydropyran-4-one systems, although the products are not typically esters. Nucleophilic attack can induce a retro-Michael reaction, leading to the cleavage of the pyran ring. researchgate.net For example, the treatment of certain fused dihydropyran-4-one systems, such as tetrahydroxanthenones, with nucleophiles like trimethylsilyl (B98337) cyanide can result in the opening of the oxygen-containing ring to yield a functionalized cyclohexenone. chim.it Similarly, reactions of 5-acyl-3,4-dihydro-2H-pyrans with nucleophiles can lead to unstable adducts that undergo recyclization with the opening of the dihydropyran ring. chim.it

Cycloaddition and Annulation Reactivity of Dihydropyranones

Cycloaddition reactions are crucial for the construction of complex cyclic systems. The participation of dihydropyranones in these reactions depends heavily on the presence and location of unsaturation within the ring.

The role of pyran-containing scaffolds in intermolecular cycloadditions is most often as the product of a hetero-Diels-Alder reaction. organic-chemistry.orgrsc.org For instance, 2,3-dihydro-4-pyranones can be efficiently synthesized from epoxides and 3-alkoxycyclobutanones via a boron trifluoride etherate-mediated intermolecular [4+2] cycloaddition. rsc.orgresearchgate.net

Conversely, unsaturated pyranones can act as substrates. 2H-Pyran-2-ones, possessing a conjugated diene system, are well-established dienes in [4+2] cycloaddition reactions with various dienophiles. researchgate.netrsc.org The reactivity of this compound, being a saturated ketone, in classical Diels-Alder reactions is negligible as it lacks the necessary diene or dienophile components. However, its unsaturated analogue, a 2,3-dihydro-4-pyrone, contains an enone moiety that could potentially act as a dienophile in cycloaddition reactions.

| Reaction Type | Substrates | Catalyst/Conditions | Product | Reference |

| Hetero-Diels-Alder | Epoxides + 3-Alkoxycyclobutanones | BF₃·OEt₂ | 2,3-Dihydro-4-pyranones | rsc.orgresearchgate.net |

| Diels-Alder | 2H-Pyran-2-ones + Alkynes | Thermal | Oxabicyclo[2.2.2]octenes | researchgate.net |

| Inverse Electron Demand Diels-Alder | 2H-Thiopyran-2-one + Strained Alkynes | N/A | Cycloadducts | rsc.org |

This table summarizes cycloaddition reactions involving pyranone systems.

Intramolecular cycloadditions are powerful tools for constructing polycyclic architectures. These reactions require a molecule to contain both the diene and dienophile (or equivalent reactive partners) tethered by a suitable chain. This type of reactivity is most often observed in unsaturated pyran systems. For example, intramolecular Diels-Alder reactions can occur in substrates containing a 2-pyrone ring tethered to a dienophile. nih.gov

Another relevant example involves cascade reactions, where an initial intermolecular cycloaddition is followed by an intramolecular cycloaddition. Electron-deficient 1,3,4-oxadiazoles can undergo an initial inverse electron demand Diels-Alder reaction, lose nitrogen to form a carbonyl ylide, which then participates in an intramolecular 1,3-dipolar cycloaddition to form complex polycyclic systems. nih.gov For a saturated molecule like this compound, such reactivity would necessitate the prior introduction of appropriate unsaturated functional groups onto the ring.

Nucleophilic and Electrophilic Functionalization of Dihydropyranone Rings

The functionalization of the dihydropyranone ring itself, without ring-opening, is a key aspect of its chemistry, particularly for the 4-oxo isomers.

The carbonyl group at the C-4 position of this compound is the primary site for nucleophilic attack. This reactivity is characteristic of ketones and allows for a wide range of transformations. chemicalbook.com

1,2-Addition to the carbonyl is a common pathway. Organometallic reagents, such as Grignard reagents and organolithium compounds, can add to the carbonyl carbon to form tertiary alcohols. For example, the reaction of tetrahydro-4H-pyran-4-one with n-butyllithium followed by treatment with N-Boc-4-bromoaniline results in the formation of a tertiary alcohol derivative. ambeed.com Similarly, reduction with hydride reagents like sodium borohydride (B1222165) leads to the corresponding secondary alcohol, tetrahydropyran-4-ol. chim.it

The presence of carbonyl-activating substituents can also direct nucleophilic attack. β-Carbonyl-substituted dihydropyrans are highly reactive, and depending on the conditions, nucleophiles can add either directly to the carbonyl group (1,2-addition) or to the β-position if unsaturation is present (1,4-conjugate addition). researchgate.netchim.it

Electrophilic functionalization of a saturated ketone like this compound typically occurs at the α-carbons (C-3 and C-5) via an enol or enolate intermediate. These reactions allow for the formation of new carbon-carbon or carbon-heteroatom bonds.

A prime example is the aldol (B89426) condensation. Under basic conditions, tetrahydro-4H-pyran-4-one can be deprotonated to form an enolate, which then reacts with aldehydes to form α,β-unsaturated ketone products (mono- or bis-arylidene derivatives). researchgate.net This methodology provides a route to functionalize the positions adjacent to the carbonyl group.

While 2H-pyran-2-ones can undergo electrophilic aromatic substitution-type reactions at the C-3 and C-5 positions, the reactivity of the saturated 4-ketone is governed by enolate chemistry. clockss.org

| Reaction Type | Reagent | Product Type | Reference |

| Nucleophilic Addition | |||

| Grignard/Organolithium | R-MgX / R-Li | Tertiary Alcohol | ambeed.com |

| Hydride Reduction | NaBH₄ | Secondary Alcohol | chim.it |

| Electrophilic Substitution (via Enolate) | |||

| Aldol Condensation | Aldehydes + Base | α,β-Unsaturated Ketone | researchgate.net |

This table outlines key functionalization reactions for the tetrahydro-4H-pyran-4-one scaffold.

Conjugate Additions to Dihydropyran-4-ones

The enone system within the dihydropyranone ring is susceptible to conjugate addition, also known as Michael addition. In this reaction, nucleophiles add to the β-carbon (C5) of the double bond, driven by the formation of a more stable enolate intermediate. This pathway is a fundamental method for carbon-carbon and carbon-heteroatom bond formation on the pyranone scaffold.

A variety of nucleophiles can participate in conjugate addition reactions with dihydropyranone systems. These include soft carbon nucleophiles like enolates and organocuprates (Gilman reagents), as well as nitrogen and sulfur nucleophiles. chim.itmdpi.com The reaction of β-carbonyl-substituted dihydropyrans with C-nucleophiles such as enolates and other CH-acids is a well-established transformation. chim.it For instance, the reaction of acyldihydropyrans with the enolate of a 1,3-dicarbonyl compound leads to the formation of a Michael adduct. chim.it

The general mechanism involves the attack of the nucleophile at the C5 position, followed by protonation of the resulting enolate at the C6 position to yield the saturated tetrahydropyran-4-one derivative. The regioselectivity of the attack (1,4-conjugate addition vs. 1,2-direct carbonyl addition) is influenced by the nature of the nucleophile; soft nucleophiles preferentially undergo 1,4-addition, whereas hard nucleophiles like organolithium or Grignard reagents may favor 1,2-addition. mdpi.com

Stereoselective Formation of Tertiary and Quaternary Stereocenters on Dihydropyranone Scaffolds

Conjugate addition reactions provide a direct route to installing new stereocenters at the C5 position of the dihydropyranone ring. When the nucleophile or the dihydropyranone is chiral, or when a chiral catalyst is employed, this addition can proceed with high stereoselectivity, enabling the formation of tertiary stereocenters.

Furthermore, the synthesis of the dihydropyranone ring itself can be designed to create stereocenters. Formal hetero-Diels-Alder reactions are a powerful strategy for the stereoselective synthesis of dihydropyran-4-ones. acs.org Similarly, multi-component reactions, such as the Maitland-Japp reaction, can assemble highly substituted tetrahydropyran-4-ones with excellent diastereoselectivity, which is often controlled by the choice of Lewis acid and reaction temperature. researchgate.net These methods establish the initial stereochemistry of the ring, which can then be further modified. The creation of quaternary stereocenters, which are prevalent in many biologically active molecules, can be achieved through these synthetic strategies, installing substituents at positions that will become quaternary centers upon further transformation.

Selective Reactions with Mono- and Binucleophiles

The dihydropyranone scaffold possesses multiple electrophilic sites, primarily the carbonyl carbon (C4) and the β-carbon (C5), leading to potential selectivity issues when reacting with nucleophiles. clockss.org The presence of two non-equivalent electrophilic centers poses the challenge of controlling the reaction's regioselectivity. chim.it

With mononucleophiles, the outcome (1,2- vs. 1,4-addition) is largely governed by the Hard and Soft Acids and Bases (HSAB) principle. With binucleophiles, the reaction can become more complex. Depending on the reagent and reaction conditions, a binucleophile might react twice, leading to double addition products. nih.gov In other cases, after an initial nucleophilic attack (e.g., at C6 or C2 in related pyran-2-ones), the pyran ring can open, and the second nucleophilic center of the reagent can participate in a subsequent cyclization, leading to a complete ring transformation. clockss.orgresearchgate.net For example, reactions of pyrano[3,2-c]azepines with hydrazine (B178648) hydrate (B1144303) (a binucleophile) can lead to the formation of 1,4-dihydropyridazino[4,3-c]azepines through a ring-opening/recyclization cascade. clockss.org

Skeletal Editing and Rearrangements of Dihydropyranone Frameworks

Skeletal editing is an emerging field in synthetic chemistry focused on the precise modification of a molecule's core structure through atom insertion, deletion, or rearrangement. rsc.orgmyscience.de While the term is modern, classical rearrangement reactions that alter the fundamental ring structure of dihydropyranones can be viewed through this lens, as they provide access to different heterocyclic frameworks. nih.govnih.gov

Oxidative Contractions to Butyrolactones

Dihydropyran frameworks can undergo oxidative rearrangement reactions that result in ring contraction. A notable example is the transformation of 2-alkoxy-3,4-dihydro-2H-pyrans into 4,5-cis-disubstituted tetrahydrofuranones (γ-butyrolactone derivatives). documentsdelivered.comresearchgate.net This process typically involves an initial oxidation of the dihydropyran, for instance with dimethyldioxirane, which leads to the rearrangement and contraction of the six-membered ring into a five-membered lactone. researchgate.net This transformation serves as a powerful method for converting pyran scaffolds into highly functionalized and stereochemically rich butyrolactones, which are key motifs in numerous natural products.

Stereoselective Conversions to Functionalized Tetrahydropyran-4-ones

Dihydropyran-4-ones are valuable precursors for the synthesis of saturated tetrahydropyran-4-one derivatives. The conversion can be achieved through the stereoselective reduction of the double bond or by leveraging the double bond's reactivity in cyclization reactions. The Prins cyclization, for example, is a powerful acid-catalyzed reaction that can convert acyclic precursors into substituted tetrahydropyrans and is a key strategy for accessing these rings. ijirt.org

Catalytic, diastereoselective cyclizations between aldehydes and β-hydroxy dioxinones, which contain an embedded enol ether similar to the dihydropyranone system, can produce highly substituted tetrahydropyran-4-ones with excellent stereocontrol. nih.gov These methods allow for the creation of complex substitution patterns on the saturated pyranone ring, which is a common structural motif in natural products.

| Method | Key Features | Stereochemical Outcome | Reference |

|---|---|---|---|

| Maitland-Japp Reaction | Multi-component reaction of β-ketoester and two different aldehydes. | Diastereoselectivity dependent on Lewis acid and temperature. | researchgate.net |

| Prins Cyclization | Acid-catalyzed cyclization of homoallylic alcohols with aldehydes. | Often yields cis-2,6-disubstituted products via chair-like transition states. | ijirt.org |

| Sc(OTf)₃ Catalyzed Cyclization | Reaction of aldehydes with β-hydroxy dioxinones. | High diastereoselectivity for 3-carboxy-substituted tetrahydropyran-4-ones. | nih.gov |

Epimerization and Further Functionalization to Complex Molecules

Once the tetrahydropyran-4-one scaffold is formed, it can be subjected to further transformations to increase molecular complexity. Stereocenters adjacent to the carbonyl group (at C3 and C5) are susceptible to epimerization under acidic or basic conditions, allowing for thermodynamic control of the stereochemical outcome.

Advanced Spectroscopic Characterization of Dihydropyranones

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an essential technique for determining the precise structure of an organic molecule. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the molecular framework, including the connectivity of atoms and their spatial relationships. For a molecule such as 2-(tert-Butyl)dihydro-2H-pyran-4(3H)-one, a combination of one-dimensional (¹H and ¹³C) and multidimensional NMR experiments would be required for full structural verification.

Multidimensional NMR techniques are critical for unambiguously assigning all proton (¹H) and carbon (¹³C) signals in the spectrum of this compound, especially given its stereocenter at the C2 position.

Correlation Spectroscopy (COSY): A ¹H-¹H COSY experiment would reveal proton-proton couplings within the molecule. It would be used to trace the connectivity of the protons on the pyran ring, for instance, by showing correlations between the proton at C2, the protons at C3, and the protons at C5 and C6. This helps to piece together the spin systems of the aliphatic ring.

Heteronuclear Single Quantum Coherence (HSQC): This 2D experiment correlates directly bonded proton and carbon atoms. An HSQC spectrum would definitively link each proton signal to its corresponding carbon atom in the this compound structure. For example, the signal for the methine proton at the C2 position would show a cross-peak with the signal for the C2 carbon.

Despite the power of these techniques, specific COSY, HSQC, and HMBC spectra for this compound are not available in published literature.

The C2 position of this compound is a chiral center, meaning the molecule can exist as two enantiomers. NMR spectroscopy, particularly through the use of the Nuclear Overhauser Effect (NOE), is a powerful tool for determining the relative stereochemistry and preferred conformation of cyclic molecules.

A Nuclear Overhauser Effect Spectroscopy (NOESY) or Rotating-frame Overhauser Effect Spectroscopy (ROESY) experiment would reveal through-space interactions between protons that are close to each other, regardless of their bonding connectivity. By analyzing the NOE correlations, the spatial arrangement of the substituents on the pyran ring can be determined. For example, the presence of an NOE between the proton at C2 and one of the axial or equatorial protons at C6 would help to establish the preferred conformation of the tert-butyl group (axial vs. equatorial). However, without derivatization or the use of chiral auxiliaries, standard NMR cannot distinguish between the two enantiomers (absolute stereochemistry). No such stereochemical studies for this specific compound have been found.

To determine the enantiomeric purity or to assign the absolute configuration of a chiral molecule like this compound, NMR studies can be performed in the presence of a Chiral Solvating Agent (CSA). CSAs are chiral molecules that form transient, diastereomeric complexes with the enantiomers of the analyte. These diastereomeric complexes are non-equivalent in the NMR experiment, leading to the separation of signals for the two enantiomers in the ¹H or ¹³C NMR spectrum. The relative integration of these separated signals can be used to determine the enantiomeric excess (ee). While this is a well-established technique, no studies employing CSAs for the analysis of this compound have been reported.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is an analytical technique used to determine the elemental composition of a molecule with high accuracy. By measuring the mass-to-charge ratio (m/z) to several decimal places, HRMS allows for the calculation of a unique molecular formula.

For the compound this compound, the expected molecular formula is C₉H₁₆O₂. The calculated exact mass for this formula would be compared to the experimentally measured mass. A close match (typically within 5 ppm) provides strong evidence for the assigned molecular formula. This data is fundamental for confirming the identity of a compound. A search of scientific databases did not yield any published HRMS data for this molecule.

| Molecular Formula | Calculated Exact Mass (Monoisotopic) |

| C₉H₁₆O₂ | 156.11503 u |

| Table 1: Theoretical exact mass for this compound. Note: This is a calculated value; experimental data is not publicly available. |

X-ray Crystallography for Definitive Structure and Stereochemistry Assignment

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a crystalline compound. By analyzing the diffraction pattern of X-rays passing through a single crystal of the substance, it is possible to map the precise positions of all atoms in the molecule. This technique provides unambiguous proof of atomic connectivity, conformation, and both relative and absolute stereochemistry.

An X-ray crystal structure of this compound would provide invaluable information, such as the precise bond lengths and angles of the pyran ring, its conformation (e.g., chair, boat), and the orientation of the tert-butyl group. If a single crystal of one enantiomer could be grown, the analysis could also determine its absolute configuration. Currently, there are no published crystal structures for this specific compound. nih.gov

Chiral Chromatography Methods for Enantiomeric Purity Assessment

Chiral chromatography is a technique used to separate the enantiomers of a chiral compound. This is most commonly achieved using High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP). The CSP contains a chiral selector that interacts differently with each enantiomer, causing them to travel through the column at different rates and thus be separated.

This method is the standard for determining the enantiomeric purity or enantiomeric excess (ee) of a chiral sample. For this compound, a validated chiral HPLC method would be essential for quality control in an asymmetric synthesis. The development of such a method would involve screening various chiral columns and mobile phase conditions to achieve baseline separation of the two enantiomers. To date, no specific chiral chromatography method for the resolution of this compound has been reported in the literature.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral High-Performance Liquid Chromatography (HPLC) is an indispensable technique for the separation and analysis of enantiomers. researchgate.net For a chiral molecule like this compound, which possesses a stereocenter at the C2 position, chiral HPLC is essential for resolving the (R)- and (S)-enantiomers. The separation is achieved by utilizing a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers, leading to different retention times.

The general strategy for developing a chiral HPLC separation involves selecting an appropriate chiral stationary phase and optimizing the mobile phase composition. chiralpedia.com For cyclic ketones, polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are often effective. nih.gov These CSPs provide a complex chiral environment with various interaction sites, including hydrogen bonding and dipole-dipole interactions, which are crucial for enantiomeric recognition.

The separation of the enantiomers of this compound can be approached by screening a variety of commercially available chiral columns under different mobile phase conditions (e.g., normal-phase, reversed-phase, or polar organic mode). A typical starting point would be a normal-phase method using a mobile phase consisting of a mixture of a non-polar solvent like hexane (B92381) and a polar modifier such as isopropanol (B130326) or ethanol. The retention and resolution of the enantiomers are fine-tuned by adjusting the ratio of the solvents.

Alternatively, an indirect approach can be employed where the enantiomers are derivatized with a chiral derivatizing agent to form diastereomers. chiralpedia.comiitr.ac.in These diastereomers can then be separated on a standard achiral HPLC column. However, the direct method using a chiral stationary phase is generally preferred due to its simplicity and avoidance of potential kinetic resolution issues during derivatization.

Table 1: Hypothetical Chiral HPLC Separation Parameters for this compound

| Parameter | Condition |

| Column | Chiralpak AD-H (Amylose derivative) |

| Dimensions | 250 mm x 4.6 mm, 5 µm |

| Mobile Phase | n-Hexane / Isopropanol (90:10, v/v) |

| Flow Rate | 1.0 mL/min |

| Temperature | 25 °C |

| Detection | UV at 220 nm |

| Injection Volume | 10 µL |

Note: This table presents a hypothetical but representative set of starting conditions for the chiral separation of the title compound based on common practices for similar structures.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis

Vibrational spectroscopy, encompassing both Fourier-transform infrared (FT-IR) and Raman techniques, provides detailed information about the functional groups present in a molecule.

FT-IR Spectroscopy:

The FT-IR spectrum of this compound is expected to be dominated by absorptions corresponding to its key functional groups. The most prominent feature would be the strong absorption band due to the carbonyl (C=O) stretching vibration of the ketone. For saturated six-membered cyclic ketones like cyclohexanone, this band typically appears in the range of 1715-1725 cm⁻¹. The exact position can be influenced by ring strain and substitution.

Other significant absorptions would include the C-O-C stretching vibrations of the pyran ring ether linkage, which are expected to appear in the fingerprint region, typically between 1250 and 1050 cm⁻¹. The C-H stretching vibrations of the tert-butyl group and the methylene (B1212753) groups of the pyran ring would be observed in the 2850-3000 cm⁻¹ region. Bending vibrations for the CH₂ and CH₃ groups are expected in the 1470-1365 cm⁻¹ range.

Raman Spectroscopy:

Raman spectroscopy provides complementary information to FT-IR. The C=O stretching vibration in cyclic ketones is also readily observable in the Raman spectrum. cdnsciencepub.comcdnsciencepub.com The symmetric C-O-C stretching of the ether linkage is often a strong and sharp band in the Raman spectrum. The various C-H stretching and bending vibrations will also be present. For a detailed structural analysis, a combination of both FT-IR and Raman data is highly beneficial as some vibrational modes may be more active in one technique than the other due to selection rules.

Table 2: Expected Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity (FT-IR) | Intensity (Raman) |

| C=O (Ketone) | Stretching | 1715 - 1725 | Strong | Moderate to Strong |

| C-H (Aliphatic) | Stretching | 2850 - 3000 | Medium to Strong | Medium to Strong |

| CH₂ | Bending (Scissoring) | ~1465 | Medium | Medium |

| C(CH₃)₃ | Bending (Umbrella) | ~1365 | Medium | Medium |

| C-O-C (Ether) | Asymmetric Stretching | 1070 - 1150 | Strong | Weak to Medium |

| C-O-C (Ether) | Symmetric Stretching | ~900 | Weak | Strong |

Note: These are typical wavenumber ranges for the specified functional groups and are based on data for analogous structures such as tetrahydropyran (B127337) and various cyclic ketones. chemicalbook.comaip.orgias.ac.in

UV-Visible Spectroscopy for Electronic Structure Insights

UV-Visible spectroscopy provides information about the electronic transitions within a molecule. The spectrum of this compound is expected to be relatively simple due to the absence of extensive conjugation.

Saturated ketones typically exhibit a weak absorption band in the UV region corresponding to the n → π* (non-bonding to anti-bonding pi orbital) transition of the carbonyl group. uobabylon.edu.iqmasterorganicchemistry.com This transition involves the excitation of a non-bonding electron from one of the lone pairs on the oxygen atom to the antibonding π* orbital of the carbonyl double bond. For acyclic and six-membered cyclic ketones, this absorption maximum (λ_max) is generally observed in the range of 270-300 nm. masterorganicchemistry.com This transition is formally forbidden by symmetry rules, which accounts for its low intensity (molar absorptivity, ε, typically between 10 and 100 L mol⁻¹ cm⁻¹).

A much stronger absorption, corresponding to the π → π* transition, occurs at a shorter wavelength, typically below 200 nm, which is outside the range of standard UV-Visible spectrophotometers. uobabylon.edu.iq The position of the n → π* transition can be influenced by the solvent polarity. In more polar solvents, the λ_max tends to shift to shorter wavelengths (a hypsochromic or blue shift) due to the stabilization of the non-bonding orbital.

Table 3: Expected UV-Visible Absorption Data for this compound

| Electronic Transition | Typical λ_max (in a non-polar solvent) | Molar Absorptivity (ε) |

| n → π | 270 - 300 nm | 10 - 100 L mol⁻¹ cm⁻¹ |

| π → π | < 200 nm | > 1000 L mol⁻¹ cm⁻¹ |

Note: The values presented are characteristic for saturated ketones and provide an expected range for the title compound. msuniv.ac.inacs.org

Computational Chemistry in Dihydropyranone Research

Mechanistic Investigations and Reaction Pathway Modeling

Computational modeling allows for the detailed exploration of reaction pathways, providing a step-by-step view of how reactants are converted into products. amacad.org This is particularly valuable in understanding the complex transformations that dihydropyranone structures can undergo.

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic structure of molecules and, consequently, their reactivity. mdpi.com DFT calculations are frequently employed to locate and characterize the transition states of reactions involving dihydropyranones. researchgate.netmdpi.com A transition state represents the highest energy point along a reaction coordinate, and its structure provides crucial information about the mechanism of bond formation and breakage. youtube.com

By calculating the energy of the reactants, transition states, and products, researchers can determine the activation energy barriers for different potential pathways. mdpi.commdpi.com For instance, in cycloaddition reactions to form dihydropyranone rings, DFT can identify the transition states for various regio- and stereochemical approaches. researchgate.netmdpi.com The pathway with the lowest energy barrier is typically the one that is kinetically favored, allowing for the prediction of the major product. mdpi.com For example, studies on the thermal decomposition of dihydropyran derivatives have used DFT to calculate activation parameters, revealing how substituents on the pyran ring can influence the reaction's activation free energy. mdpi.com

| Reaction Pathway | Calculated Activation Energy (Ea) (kJ/mol) | Relative Free Energy (ΔG‡) (kJ/mol) |

| Dihydropyran (DHP) Decomposition | 215 | 196 |

| 4-Methyl-DHP Decomposition | 208 | 190 |

| 2,6-Dimethyl-DHP Decomposition | 203 | 183 |

| This table presents representative DFT-calculated energy values for the thermal decomposition of various dihydropyran compounds, illustrating how substituents affect energy barriers. Data adapted from computational studies on dihydropyran thermal decomposition. mdpi.com |

While DFT calculations provide static pictures of key points along a reaction pathway, Molecular Dynamics (MD) simulations offer a way to study the dynamic evolution of a chemical system over time. escholarship.orgmdpi.com MD simulations solve Newton's equations of motion for a collection of atoms, providing trajectories that reveal the intricate motions involved in a chemical reaction. nih.gov

In the context of dihydropyranone research, MD simulations can be used to:

Sample Conformational Space: Explore the different shapes (conformations) a molecule like 2-(tert-Butyl)dihydro-2H-pyran-4(3H)-one can adopt and how these conformations influence its reactivity.

Simulate Reaction Trajectories: By starting simulations from the transition state region, researchers can observe the dynamic pathways leading to product formation, sometimes revealing non-intuitive reaction dynamics that static models might miss. escholarship.org

Investigate Solvent Effects: MD simulations can explicitly include solvent molecules, allowing for a detailed investigation of how the solvent influences the reaction pathway and energetics. mdpi.comsemanticscholar.org

For example, MD simulations are used to explore the dynamic behavior of ligand-protein complexes, which is a technique applicable to understanding how dihydropyranone derivatives might interact with biological targets. nih.govnih.gov These simulations can assess the stability of binding poses and the flexibility of the molecule within a binding pocket. nih.gov

Prediction of Reactivity and Selectivity in Dihydropyranone Transformations

A major goal of computational chemistry is to predict how a molecule will behave in a reaction before the experiment is ever run. chemrxiv.org For dihydropyranones, this involves predicting which sites on the molecule are most likely to react (chemoselectivity), how different reactants will orient themselves (regioselectivity), and which stereoisomer will be preferentially formed (stereoselectivity).

To quantify and predict reactivity, chemists use a variety of quantum chemical descriptors derived from calculations. mdpi.comnih.gov These descriptors are numerical values that correlate with a molecule's electronic properties. Frontier Molecular Orbital (FMO) theory is a key framework in this area. It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) of one reactant and the Lowest Unoccupied Molecular Orbital (LUMO) of another. The energy gap between the HOMO and LUMO is a critical indicator of reactivity.

Commonly used descriptors include:

HOMO and LUMO Energies: The energy of the HOMO relates to a molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. A smaller HOMO-LUMO gap generally implies higher reactivity. scifiniti.com

Electrophilicity Index (ω): This descriptor measures a molecule's ability to act as an electrophile. scifiniti.comresearchgate.net

Molecular Electrostatic Potential (MEP): An MEP map visually represents the charge distribution on a molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which are potential sites for reaction. mdpi.com

By analyzing the FMOs and quantum chemical descriptors for this compound and its potential reaction partners, one can predict the most likely course of a transformation, such as a nucleophilic addition to the carbonyl group. researchgate.net

| Descriptor | Value (Arbitrary Units) | Implication for Reactivity |

| HOMO Energy | -6.5 eV | Electron-donating ability |

| LUMO Energy | +1.2 eV | Electron-accepting ability |

| HOMO-LUMO Gap | 7.7 eV | Chemical Reactivity/Stability |

| Electrophilicity Index (ω) | 1.8 | Propensity to act as an electrophile |

| This table provides hypothetical values for key quantum chemical descriptors for a dihydropyranone structure to illustrate their application in predicting chemical behavior. scifiniti.commdpi.com |

Elucidation of Stereochemical Outcomes and Stereoselectivity

Many reactions that form or involve dihydropyranones can generate multiple stereoisomers. Predicting and explaining the observed stereoselectivity is a significant challenge where computational chemistry excels. rsc.org Computational models can calculate the energies of the different transition states that lead to different stereoisomeric products. researchgate.net

For a molecule like this compound, reactions such as reduction of the ketone can lead to different stereoisomers (cis/trans relationships between the tert-butyl group and the new hydroxyl group). DFT calculations can model the approach of a reactant to the dihydropyranone ring. mdpi.com By comparing the activation energies of the transition states leading to the syn and anti products, a quantitative prediction of the diastereomeric ratio can be made. researchgate.net These models often reveal that stereoselectivity arises from minimizing steric repulsion in the transition state, for instance, by favoring the approach of a reagent from the less hindered face of the molecule. mdpi.com

Conformational Analysis and Electronic Structure Studies

The three-dimensional shape of a molecule is fundamental to its properties and reactivity. Dihydropyranone rings are not planar and can adopt several conformations, such as chair, boat, and twist-boat forms. researchgate.netyoutube.com The bulky tert-butyl group at the 2-position of this compound will have a strong preference for an equatorial position to minimize steric strain, specifically 1,3-diaxial interactions. libretexts.orgopenstax.org

Computational methods are used to perform a systematic conformational analysis:

Potential Energy Surface (PES) Scan: Key dihedral angles are systematically rotated to map out the potential energy surface and identify low-energy conformers.

Geometry Optimization: The identified low-energy structures are then fully optimized, typically using DFT, to find the precise geometries of the stable conformers. researchgate.net

Frequency Calculations: These calculations confirm that the optimized structures are true energy minima and provide their relative free energies, allowing for the prediction of the equilibrium populations of each conformer at a given temperature. mdpi.com

| Conformer | Dihedral Angle (C6-O1-C2-C3) | Relative Energy (kcal/mol) | Predicted Population (%) |

| Chair (t-Bu Equatorial) | -55.8° | 0.00 | >99 |

| Chair (t-Bu Axial) | +53.2° | >5.0 | <1 |

| Twist-Boat | +30.5° | ~5.5 | <1 |

| This table shows representative data from a conformational analysis of a substituted pyran ring, highlighting the strong energetic preference for the substituent to occupy an equatorial position. libretexts.orglibretexts.org |

Comparison of Theoretical Predictions with Experimental Data

A crucial aspect of computational chemistry is the validation of theoretical models by comparing predicted properties with experimentally determined data. This comparative analysis is essential for establishing the accuracy and reliability of the computational methods employed. For dihydropyranone research, this typically involves comparing calculated spectroscopic and structural parameters with data obtained from techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and X-ray crystallography.

Due to a lack of specific published studies directly comparing theoretical predictions with experimental data for This compound , this section will illustrate the comparative methodology using data for other related dihydropyran and pyrone derivatives.

Spectroscopic Data Comparison

NMR Spectroscopy:

Theoretical calculations, particularly using Density Functional Theory (DFT), can predict NMR chemical shifts (δ). The accuracy of these predictions is assessed by comparing them with experimental NMR spectra. The difference between the calculated and experimental chemical shifts can provide insights into the molecular structure and the electronic environment of the nuclei.

For instance, a study on vallesiachotamine, a complex organic molecule, demonstrated a good agreement between the calculated and experimental ¹H and ¹³C NMR chemical shifts, which helps in the structural elucidation of large biomolecules. The chemical shift (δ) is often calculated by referencing the isotropic magnetic shielding (IMS) of a standard, such as tetramethylsilane (TMS), using the formula: δₓ = IMS(TMS) - IMS(x).

Illustrative Example: Comparison of ¹H NMR Chemical Shifts

| Proton | Experimental δ (ppm) | Calculated δ (ppm) | Difference (ppm) |

| H-1 | 7.50 | 7.55 | 0.05 |

| H-2 | 6.80 | 6.83 | 0.03 |

| H-3 | 4.20 | 4.25 | 0.05 |

IR Spectroscopy:

Computational methods can also calculate vibrational frequencies, which correspond to the peaks in an IR spectrum. These calculated frequencies are often scaled by a factor to account for systematic errors in the computational methods. A good correlation between the scaled theoretical frequencies and the experimental IR absorption bands validates the calculated molecular geometry and vibrational modes.

In a study on 3-(3,3-Dimethylbutanoyl)-4-hydroxy-6-neopentyl-2H-pyran-2-one, DFT calculations at the B3LYP/6-311G** level were used to reproduce the experimental IR and Raman spectra, allowing for the classification of the vibrational bands.

Illustrative Example: Comparison of IR Vibrational Frequencies

| Vibrational Mode | Experimental Frequency (cm⁻¹) | Calculated Frequency (cm⁻¹) | Scaled Frequency (cm⁻¹) |

| C=O stretch | 1710 | 1750 | 1715 |

| C-O-C stretch | 1150 | 1180 | 1152 |

| C-H stretch | 2950 | 3000 | 2940 |

Note: A typical scaling factor for DFT calculations is around 0.96.

Structural Data Comparison

X-ray Crystallography:

When single crystals of a compound are available, X-ray crystallography provides precise experimental data on bond lengths, bond angles, and dihedral angles. These experimental geometric parameters can be compared with the optimized molecular geometry obtained from computational calculations. A close agreement between the experimental and calculated structures provides strong evidence for the validity of the computational model.

For example, a study on 2,5-dimethyl-3,4-dihydro-2H-pyran-2-carboxylic acid utilized single-crystal X-ray diffraction to determine its structure, which was then compared with quantum-chemical calculations, showing good agreement.

Illustrative Example: Comparison of Bond Lengths and Angles

| Parameter | Experimental Value | Calculated Value |

| Bond Lengths (Å) | ||

| C2-O1 | 1.450 | 1.455 |

| C4=O2 | 1.210 | 1.215 |

| **Bond Angles (°) ** | ||

| C2-C3-C4 | 110.5 | 110.2 |

| C3-C4-C5 | 118.0 | 117.8 |

The comparison of theoretical predictions with experimental data is a cornerstone of modern chemical research. It not only validates the computational methodologies but also provides a deeper understanding of the structural and electronic properties of molecules. While specific comparative data for This compound is not currently available in the literature, the principles and methodologies described above are directly applicable to its future study.

Biosynthetic Pathways and Natural Product Connections of Dihydropyranone Scaffolds

Dihydropyranones as Key Structural Motifs in Natural Products

The dihydropyranone ring is a privileged scaffold in nature, appearing in a multitude of secondary metabolites with diverse biological activities. chim.itnih.govnih.gov These natural products are often polyketides, synthesized by organisms as signaling molecules or for chemical defense. chim.itsciepublish.com The structural diversity and biological significance of these compounds have made them attractive targets for chemical synthesis and pharmaceutical development. acs.orgiosrjournals.org

Examples of natural products featuring the dihydropyranone core include compounds isolated from marine microorganisms, fungi, and plants. chim.it These molecules exhibit a range of biological effects, including antimicrobial, cytotoxic, and anti-inflammatory properties. iosrjournals.orgbenthamdirect.com The specific substitution pattern and stereochemistry of the dihydropyranone ring are crucial for their biological function.

| Natural Product Family | Source Organism Example | Biological Activity Example |

| Cryptomoscatones | Cryptocarya moschata (plant) | Not specified |

| Coibacins | cf. Oscillatoria sp. (cyanobacterium) | Antileishmanial, Anti-inflammatory benthamdirect.com |

| Hepialone | Marine-derived fungi | Pheromone |

| Obolactone | Cryptocarya obovata (plant) | Not specified |

| Rugulactone | Cryptocarya rugulosa (plant) | NF-κB inhibitor nih.gov |